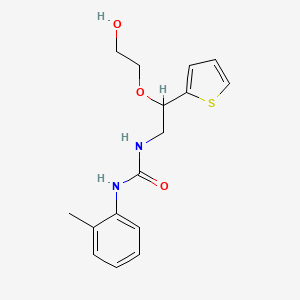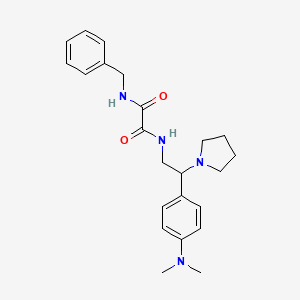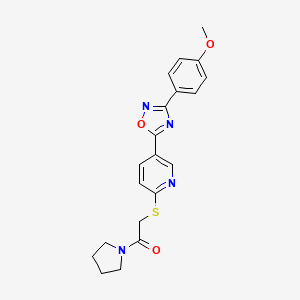
2-((5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conducting Polymers
The synthesis of conducting polymers based on derivatives similar to the specified compound, such as 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives, has been explored. These polymers were synthesized through chemical and electrochemical polymerization methods. The study found that polymers with N-substituted benzene rings showing electron-donating substituents exhibited higher electrical conductivity than those with electron-withdrawing substituents. Additionally, these polymers demonstrated good thermal stability up to 400°C and were responsive to changes in temperature, humidity, and ammonia, affecting their electrical conductivity (Pandule et al., 2014).
Antimicrobial Activity
Research into the antimicrobial activity of novel Schiff bases using derivatives such as 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile has been conducted. The synthesis involved the Gewald synthesis technique and subsequent reactions to obtain Schiff bases, which were then screened for their in vitro antimicrobial activity. This study identified several derivatives with significant antimicrobial activity, providing a foundation for the development of new antimicrobial agents (Puthran et al., 2019).
Antiviral and Anticancer Agents
Compounds related to the specified chemical have been synthesized and evaluated for their antiviral and anticancer activities. For instance, derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone showed potential as antiviral agents against HSV1 and HAV-MBB. Similarly, the synthesis of 1,3,4-oxadiazole derivatives bearing pyridine moieties has been studied for their cytotoxic activities, identifying compounds with significant anticancer potential against certain cell lines (Attaby et al., 2006); (Kaya et al., 2016).
Corrosion Inhibitors
Thiazole-based pyridine derivatives, structurally related to the compound , have been synthesized and tested as corrosion inhibitors for mild steel. These studies employed various techniques to evaluate the effectiveness of these compounds in protecting steel surfaces from corrosion, revealing that some derivatives provide effective corrosion protection. This research highlights the potential of such compounds in industrial applications (Chaitra et al., 2016).
properties
IUPAC Name |
2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-26-16-7-4-14(5-8-16)19-22-20(27-23-19)15-6-9-17(21-12-15)28-13-18(25)24-10-2-3-11-24/h4-9,12H,2-3,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRGUVSXQFJWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2864160.png)
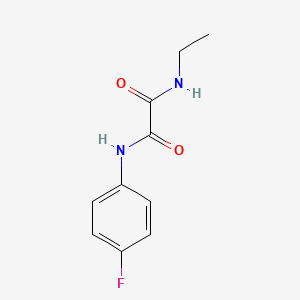
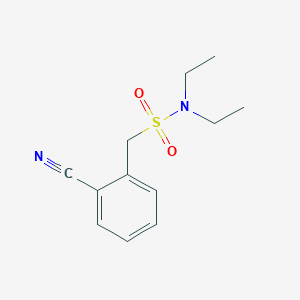
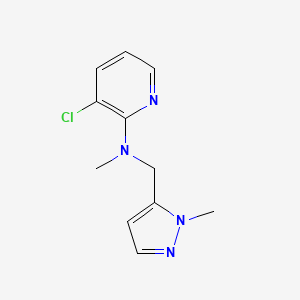
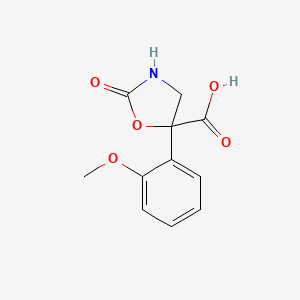
![1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2864168.png)
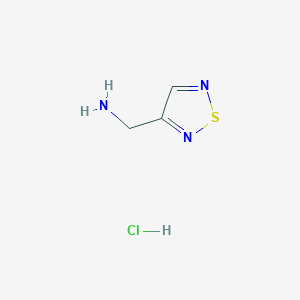
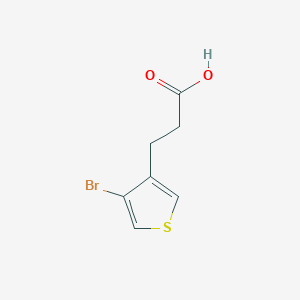
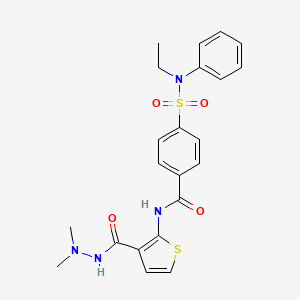
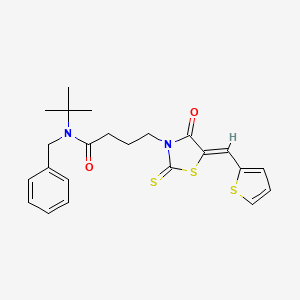
![N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2864178.png)
![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)
